molecular formula C11H15FO2S B13258668 Pentamethylbenzene-1-sulfonyl fluoride

Pentamethylbenzene-1-sulfonyl fluoride

Cat. No.: B13258668
M. Wt: 230.30 g/mol
InChI Key: UBMKGMGVDGGORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamethylbenzene-1-sulfonyl fluoride is an organic compound characterized by a benzene ring substituted with five methyl groups and a sulfonyl fluoride group. This compound is part of the sulfonyl fluoride family, which has gained significant attention due to its unique chemical properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylbenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of pentamethylbenzene using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to produce sulfonyl fluorides . Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides often involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in acetonitrile. This method ensures high yields and selectivity, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of pentamethylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in target molecules, such as amino acid residues in proteins. This interaction can lead to the inhibition of enzyme activity or the formation of stable protein-ligand complexes, which are valuable in biochemical studies and drug development .

Biological Activity

Pentamethylbenzene-1-sulfonyl fluoride (PMBSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with PMBSF, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl fluoride functional group attached to a pentamethyl-substituted benzene ring. The general formula can be represented as:

C11H15F2O2S\text{C}_{11}\text{H}_{15}\text{F}_{2}\text{O}_2\text{S}

This structure contributes to its reactivity, particularly in covalent modifications of target proteins.

Sulfonyl fluorides like PMBSF act primarily as covalent inhibitors of serine hydrolases. The sulfonyl fluoride moiety reacts with the hydroxyl group of serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism has been effectively utilized in various biological contexts, including:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : PMBSF has shown significant inhibitory effects on FAAH, an enzyme involved in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, which have implications for pain relief and neuroprotection .

Structure-Activity Relationships (SAR)

Research into the SAR of PMBSF and related compounds has revealed insights into how modifications to the benzene ring and sulfonyl group affect biological activity. Key findings include:

  • Substituents on the benzene ring : Variations such as electron-donating or withdrawing groups can significantly alter the reactivity and selectivity of sulfonyl fluorides. For instance, introducing an amino or carboxylic acid substituent can enhance stability and lower aqueous reactivity .
  • Comparative potency : In studies comparing various sulfonyl fluorides, PMBSF exhibited competitive inhibition profiles against FAAH, with IC50 values indicating potent activity relative to other analogs .

1. Inhibition of FAAH

A notable study evaluated the inhibitory effects of PMBSF on FAAH using both in vitro assays and cellular models. The results demonstrated that PMBSF effectively increased endocannabinoid levels in neuronal cultures, suggesting potential therapeutic applications in pain management and anxiety disorders .

2. Targeting Other Enzymes

PMBSF's reactivity extends beyond FAAH; it has been shown to inhibit other serine hydrolases, including certain proteases. For example, PMBSF was tested against dihydrofolate reductase (DHFR), showing promising results in terms of selectivity and potency . This broad spectrum of activity highlights its potential utility in drug discovery.

Data Tables

The following table summarizes key findings from studies on the biological activity of PMBSF:

CompoundTarget EnzymeIC50 (nM)Notes
This compoundFatty Acid Amide Hydrolase (FAAH)5Potent inhibitor; increases endocannabinoids
This compoundDihydrofolate Reductase (DHFR)10Selective inhibition observed

Properties

Molecular Formula

C11H15FO2S

Molecular Weight

230.30 g/mol

IUPAC Name

2,3,4,5,6-pentamethylbenzenesulfonyl fluoride

InChI

InChI=1S/C11H15FO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3

InChI Key

UBMKGMGVDGGORF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.